

A Technical Guide to the High-Pressure Phase Transitions of Olivine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivine*

Cat. No.: *B12688019*

[Get Quote](#)

For Researchers in Geophysics, Materials Science, and Related Disciplines

Introduction

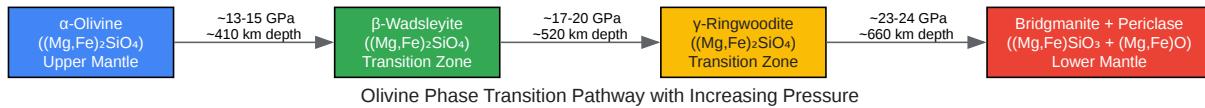
Olivine, a magnesium iron silicate with the formula $(\text{Mg,Fe})_2\text{SiO}_4$, is the primary mineral component of the Earth's upper mantle, constituting approximately 50-60% of its volume.[1][2] The behavior of **olivine** under the extreme pressure and temperature conditions of the Earth's interior is fundamental to understanding mantle dynamics, seismic discontinuities, and the planet's overall structure. As depth and, consequently, pressure increase, **olivine** undergoes a series of crystallographic phase transitions to denser polymorphs. These transformations are responsible for major seismic discontinuities observed globally at depths of approximately 410 km, 520 km, and 660 km.[3] This technical guide provides an in-depth overview of these critical phase transitions, summarizing the quantitative data, detailing the experimental protocols used for their study, and visualizing the transformation pathways.

The Olivine Phase Transition Sequence

With increasing pressure, the common form of **olivine** (α -**olivine**) transforms into a sequence of denser crystal structures. This progression is central to the layered structure of the Earth's mantle transition zone.

- **α -Olivine** to β -Phase (Wadsleyite): At a pressure corresponding to a depth of about 410 km, α -**olivine** is no longer stable and transforms into its high-pressure polymorph, wadsleyite.[1]

[2] This transformation is widely accepted as the cause of the 410 km seismic discontinuity.


[1][4]

- β -Phase (Wadsleyite) to γ -Phase (Ringwoodite): With a further increase in pressure, corresponding to a depth of approximately 520 km, wadsleyite transforms into ringwoodite. [3][5] This transition is associated with the 520 km seismic discontinuity, though this feature is not as globally distinct as the 410 km and 660 km discontinuities.
- Post-Spinel Transition: At pressures equivalent to a depth of around 660 km, ringwoodite becomes unstable and dissociates into a mineral assemblage of bridgmanite $((\text{Mg},\text{Fe})\text{SiO}_3)$ and ferropericlase $((\text{Mg},\text{Fe})\text{O})$. [3][4][6] This "post-spinel" transition is responsible for the sharp 660 km seismic discontinuity, which marks the boundary between the mantle transition zone and the lower mantle. [4][6]

The precise pressure and temperature at which these transitions occur are influenced by factors such as the iron content of the system and the presence of water. [1][7][8]

Visualization of Phase Transitions

The following diagram illustrates the primary phase transition pathway of **olivine** as a function of increasing pressure and depth within the Earth's mantle.

[Click to download full resolution via product page](#)

Olivine phase transition pathway with increasing pressure.

Quantitative Data: Phase Transition Conditions

The following tables summarize the pressure (P) and temperature (T) conditions for the key phase transitions of $(\text{Mg},\text{Fe})_2\text{SiO}_4$. These values are derived from numerous experimental studies and represent the conditions at which these transformations are observed.

Table 1: **Olivine** \rightarrow Wadsleyite Transition

Composition	Pressure (GPa)	Temperature (K)	Reference
Mg₂SiO₄	~14.0	1273	[9]
Mg ₂ SiO ₄	14.2	1600	[10]
Mg ₂ SiO ₄	15.4	1900	[10]

| (Mg_{0.9},Fe_{0.1})₂SiO₄ | 13.5 - 14.5 | 1873 |[\[8\]](#) |

Table 2: Wadsleyite → Ringwoodite Transition

Composition	Pressure (GPa)	Temperature (K)	Reference
Mg₂SiO₄	~17.0	1273	[9]
Mg ₂ SiO ₄	~20.0	1673	[5]
Fe-bearing	16.5 - 17.5	1558	[5]

| Fe-bearing | 17.7 - 18.7 | 1743 |[\[5\]](#) |

Table 3: Ringwoodite → Bridgmanite + Periclase (Post-Spinel) Transition

Composition	Pressure (GPa)	Temperature (K)	Reference
Mg₂SiO₄	~24.0	1900	[4]

| (Mg,Fe)₂SiO₄ | ~23.4 | 1873 |[\[6\]](#)[[\[11\]](#)] |

Crystallographic Data

The phase transitions involve significant changes in the crystal structure, leading to increased density. The key crystallographic parameters for **olivine** and its high-pressure polymorphs are summarized below.

Table 4: Crystallographic Properties of Olivine Polymorphs

Phase	Mineral Name	Crystal System	Space Group	Key Structural Features
α -phase	Olivine	Orthorhombic	Pbnm	Isolated SiO_4 tetrahedra linked by Mg/Fe in two distinct octahedral sites (M1, M2). [1]
β -phase	Wadsleyite	Orthorhombic	Imma	Denser structure with Si_2O_7 groups; considered a sorosilicate.
γ -phase	Ringwoodite	Isometric	Fd3m	Spinel structure with Si in tetrahedral sites and Mg/Fe in octahedral sites. [9]
Post-Spinel	Bridgmanite	Orthorhombic	Pbnm	Perovskite structure; most abundant mineral in the lower mantle. [3]

| Post-Spinel | Periclase | Isometric | Fm3m | Simple rock-salt structure; coexists with bridgmanite. |

Experimental Protocols

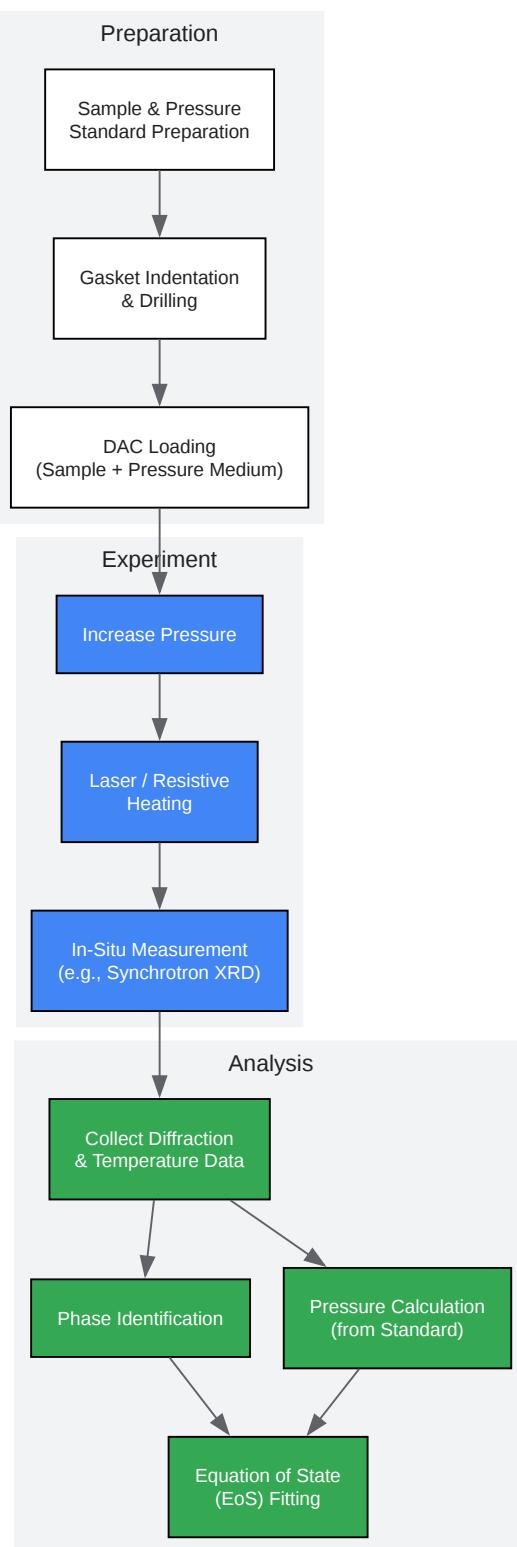
The study of mineral physics under extreme conditions relies on sophisticated experimental techniques capable of replicating the high pressures and temperatures of the Earth's mantle.

[12]

High-Pressure Apparatus

Two primary types of apparatus are used for generating static high pressures in these experiments:

- Diamond Anvil Cell (DAC): The DAC is a versatile device that can achieve extremely high pressures, even those corresponding to the Earth's core.[13] It works by compressing a sample between the small, flat faces (culets) of two brilliant-cut diamonds.
 - Sample Loading: A single crystal or powdered sample is placed in a small hole within a metal gasket, which is then positioned between the diamond anvils.[1][14]
 - Pressure Medium: A pressure-transmitting medium (e.g., a methanol-ethanol-water mixture or a noble gas like argon) is loaded with the sample to ensure hydrostatic or quasi-hydrostatic conditions.[1][15]
 - Heating: Samples within a DAC can be heated to thousands of degrees using high-power lasers (laser-heated DAC or LH-DAC).[12][16] Resistive heating methods can also be employed.[15]
- Multi-Anvil Press (MAP): A MAP, such as a Kawai-type apparatus, uses multiple anvils (typically 6 or 8) to compress a larger sample volume than a DAC.[13][17] This makes it well-suited for synthesizing larger high-pressure mineral samples and for experiments requiring very stable temperature control.
 - Sample Assembly: The sample is placed within a capsule inside a pressure medium (e.g., a ceramic octahedron), which is then compressed by the anvils.[10][18]
 - Heating: Heating is typically achieved via an internal furnace made of materials like lanthanum chromite or rhenium.[18]


In-Situ Measurement Techniques

To observe phase transitions and characterize materials at high P-T conditions, the high-pressure apparatus is often integrated with analytical probes, particularly at synchrotron radiation facilities.[7][13]

- X-ray Diffraction (XRD): Synchrotron XRD is the primary tool for identifying crystal structures in-situ.[13][17] By directing a high-brilliance X-ray beam through the sample (e.g., through the diamonds in a DAC), diffraction patterns are collected, allowing for phase identification and determination of unit-cell parameters.
- Pressure Calibration: Pressure is not measured directly but is determined using an internal pressure standard mixed with the sample.[19][20] The unit-cell volume of a material with a well-known equation of state (e.g., MgO, gold) is measured by XRD, and the pressure is calculated from this volume.[10]
- Temperature Measurement: In LH-DAC experiments, temperature is measured by spectroradiometry, analyzing the black-body radiation emitted from the heated spot. In multi-anvil presses, thermocouples are typically used.[13]

Visualization of Experimental Workflow

The diagram below outlines a typical workflow for a high-pressure mineral physics experiment using a diamond anvil cell coupled with synchrotron X-ray diffraction.

Typical Workflow for High-Pressure Mineral Physics Experiment

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. High-pressure polymorphs of olivine and the 660-km seismic discontinuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.oopen.org [library.oopen.org]
- 6. researchgate.net [researchgate.net]
- 7. spring8.or.jp [spring8.or.jp]
- 8. Frontiers | Thermodynamic Properties of Fe-Bearing Wadsleyite and Determination of the Olivine-Wadsleyite Phase Transition Boundary in (Mg,Fe)2SiO4 System [frontiersin.org]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Mineral Physics: Homepage – Experimental Mineral Physics | ETH Zurich [mineralphysics.ethz.ch]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. earth.northwestern.edu [earth.northwestern.edu]
- 16. Experimental Mineral Physics – Department of Earth and Planetary Sciences | ETH Zurich [eaps.ethz.ch]
- 17. tandfonline.com [tandfonline.com]
- 18. A nearly water-saturated mantle transition zone inferred from mineral viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the High-Pressure Phase Transitions of Olivine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12688019#phase-transitions-of-olivine-at-high-pressure-and-temperature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com